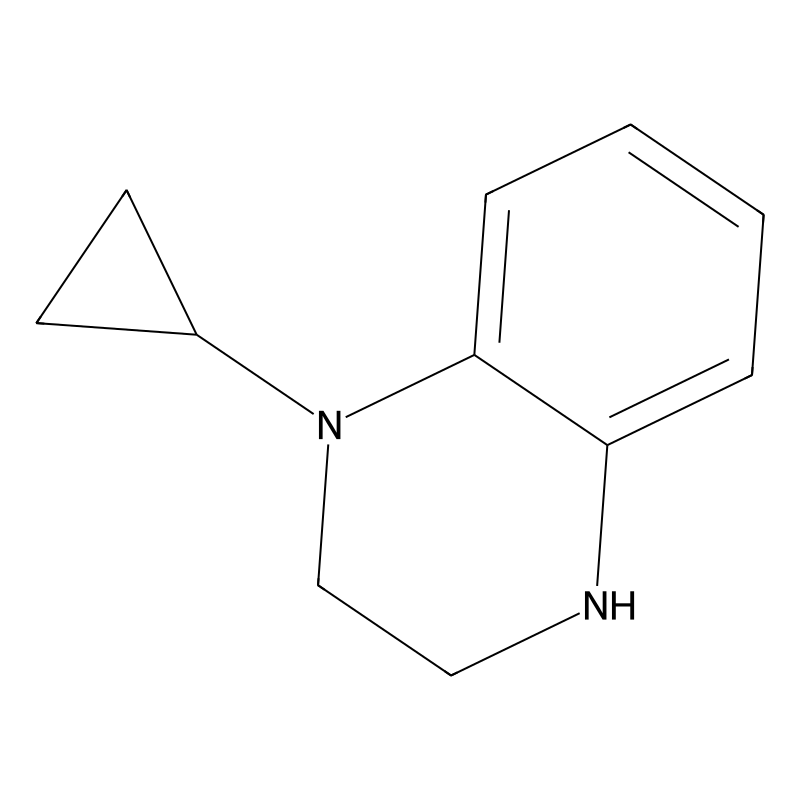

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline is an organic compound characterized by its unique bicyclic structure, which consists of a tetrahydroquinoxaline framework with a cyclopropyl group attached at one position. Its molecular formula is and it has a molecular weight of approximately 174.25 g/mol . The compound is notable for its potential utility in various

Chemical Scaffold

The core structure of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline, the quinoxaline ring, is present in various bioactive molecules []. This makes it an attractive starting point for medicinal chemists to design and synthesize new compounds with potential therapeutic applications.

Structural Modifications

Scientists can modify different positions on the quinoxaline ring and the cyclopropyl group attached to it. By introducing various functional groups, they can create libraries of novel compounds and evaluate their biological activity [].

Target Specificity

The modifications can be tailored to target specific proteins or enzymes involved in diseases. This targeted approach can lead to the development of more specific and effective drugs with fewer side effects [].

- Reduction Reactions: 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline can undergo reduction processes to yield various derivatives, often involving the conversion of double bonds or functional groups .

- Cyclization: It can serve as a precursor in cyclization reactions to form more complex structures, leveraging its bicyclic nature .

- Substitution Reactions: The nitrogen atoms within the quinoxaline ring can be targets for nucleophilic substitutions, leading to a variety of functionalized derivatives .

Several synthetic routes are available for the preparation of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline:

- Domino Reactions: This method involves multiple reaction steps occurring in a single process, allowing for efficient synthesis with high yields. Recent literature emphasizes the effectiveness of domino strategies in synthesizing tetrahydroquinolines and their derivatives .

- Cyclization from Precursors: Starting materials such as substituted anilines and cyclopropyl ketones can be reacted under acidic conditions to yield the desired tetrahydroquinoxaline framework .

1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline has several applications:

- Organic Synthesis: It serves as a versatile building block in the synthesis of more complex organic molecules.

- Pharmaceutical Development: Its derivatives are being explored for potential therapeutic uses due to their biological activity .

- Receptor Binding Affinity: Understanding how these compounds interact with neurotransmitter receptors can provide insights into their potential therapeutic effects.

- Mechanistic Studies: Investigating the mechanisms by which these compounds exert their biological effects is crucial for developing effective drugs .

Several compounds share structural similarities with 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoxaline | Tetrahydroquinoxaline | Methyl substitution at nitrogen enhances lipophilicity |

| 7-Fluoro-1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline | Fluorinated derivative | Increased potency and selectivity in biological assays |

| 1-Cyclobutyl-1,2,3,4-tetrahydroquinoxaline | Tetrahydroquinoxaline | Cyclobutyl group may alter steric and electronic properties |

The uniqueness of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline lies in its specific cyclopropyl substitution which may confer distinct physical and chemical properties compared to its analogs. This structural feature can influence its reactivity and biological activity significantly.

The synthesis of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline represents a significant challenge in heterocyclic chemistry due to the structural complexity arising from the fusion of the cyclopropyl moiety with the tetrahydroquinoxaline core [1] [2]. This compound, with molecular formula C11H14N2 and molecular weight 174.24 g/mol, has garnered attention for its potential applications as a reactant and reagent in organic synthesis [1]. The development of efficient synthetic routes has focused on several key methodological approaches that address both the formation of the heterocyclic scaffold and the introduction of the cyclopropyl substituent.

Cyclocondensation Approaches Using α-Aminocarbonyl Precursors

Cyclocondensation reactions utilizing α-aminocarbonyl precursors represent one of the most fundamental approaches for constructing quinoxaline derivatives [3] [4]. The classical methodology involves the condensation of 1,2-diaminobenzene with dicarbonyl compounds under remarkably simple reaction conditions [3]. Recent advances have demonstrated that this transformation can proceed rapidly, often within one minute at ambient temperature using methanol as solvent [3].

The mechanism of cyclocondensation typically involves the initial nucleophilic attack of the diamine on the carbonyl carbon, followed by intramolecular cyclization and elimination of water [5] [6]. For tetrahydroquinoxaline synthesis, the process requires careful control of reaction conditions to prevent over-oxidation to the fully aromatic quinoxaline system [7].

| Reaction Parameter | Optimized Conditions | Yield (%) | Reference |

|---|---|---|---|

| Temperature | Room temperature (20-25°C) | 85-95 | [3] |

| Solvent | Methanol | 93 | [3] |

| Reaction Time | 1-2 minutes | 85-93 | [3] |

| Catalyst | Catalyst-free | 90+ | [3] |

Metal-free cascade reactions have been developed that combine nitroarene reduction, cyclization, and sequential hydrogenation using bis(catecholato)diboron and water [8]. This approach provides various dihydroquinoxalinones and tetrahydroquinoxalines in good to excellent yields with tolerance to many functional groups [8]. The methodology involves deoxygenative reduction of nitroarenes, followed by Maillard reaction and hydrogenation to produce the desired heterocyclic products [8].

The use of borane complexes has proven particularly effective for the synthesis of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline [2]. The specific reduction of 1-cyclopropyl-1,2,3,4-tetrahydroquinoxaline-2,3-dione using borane-tetrahydrofuran complex in tetrahydrofuran at 50°C for 4 hours yields the target compound in 64% yield [2]. This transformation involves the selective reduction of both carbonyl groups while preserving the cyclopropyl substituent [2].

Transition Metal-Catalyzed Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation of quinoxalines represents one of the most efficient approaches for synthesizing optically active tetrahydroquinoxalines [9] [10] [11]. Various chiral transition-metal catalysts have been developed for the asymmetric hydrogenation of substituted quinoxalines, delivering the desired products with excellent enantioselectivities [9].

Iridium-catalyzed asymmetric hydrogenation has emerged as a particularly powerful methodology [10] [11]. A novel protocol allows for the synthesis of both enantiomers of tetrahydroquinoxaline derivatives by simply adjusting the reaction solvent [10] [11]. Using toluene or dioxane as solvent provides up to 93% yield and 98% enantiomeric excess for the R-enantiomer, while ethanol delivers up to 83% yield and 93% enantiomeric excess for the S-enantiomer [10] [11].

| Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |

|---|---|---|---|---|

| Ir-L6 | Toluene | 93 | 98 (R) | [10] [11] |

| Ir-L6 | Dioxane | 91 | 93 (R) | [10] [11] |

| Ir-L6 | Ethanol | 83 | 93 (S) | [10] [11] |

| Rh-thiourea ligand | Various | 85-95 | 90-95 | [12] |

Manganese-catalyzed stereodivergent asymmetric hydrogenation has been developed to access both cis- and trans-chiral tetrahydroquinoxalines [13] [14]. This methodology addresses the challenging control of stereochemistry in disubstituted quinoxalines, where racemization can occur through tautomerism of imine and enamine intermediates [14].

Rhodium-catalyzed asymmetric hydrogenation utilizing ferrocene-based bisphosphine-thiourea ligands has shown excellent performance [12]. The mechanism involves anion binding between the substrate and the ligand, facilitated by the introduction of hydrochloric acid [12]. Deuterium labeling experiments revealed that equilibrium tautomerism occurs between enamine and imine forms after the first hydrogenation step [12].

The metal-free asymmetric transfer hydrogenation approach using dihydrophenanthridine as a regenerable nicotinamide adenine dinucleotide phosphate model has been reported [9]. This method employs chiral phosphoric acid and achiral borane as catalysts, providing optically active tetrahydroquinoxalines with up to 98% enantiomeric excess [9].

Continuous Flow Synthesis for Scalable Production

Continuous flow synthesis has emerged as a transformative approach for the scalable production of tetrahydroquinoxaline derivatives [15] [16]. The miniaturization of reactor components leads to improved heat and mass transfer, enhanced process safety, and facilitates scale-up operations [16].

Flow chemistry applications in heterocycle synthesis have demonstrated significant advantages over traditional batch processes [16]. The high surface area to volume ratio in microreactors enables efficient heat transfer, allowing for precise temperature control and the use of superheated solvents [16]. This capability is particularly beneficial for tetrahydroquinoxaline synthesis, where temperature control is critical for preventing over-oxidation [16].

| Flow Parameter | Optimized Value | Benefit | Reference |

|---|---|---|---|

| Residence Time | 38-48 minutes | High conversion | [16] |

| Temperature | 90°C | Enhanced reactivity | [16] |

| Reactor Type | Microflow tubing | Improved heat transfer | [16] |

| Scale | 10 gram | Industrial viability | [3] |

The implementation of continuous flow conditions for asymmetric hydrogenation has shown remarkable success [15]. Gram-scale products can be obtained with comparable yields and enantioselectivities to batch processes [15]. Using dioxane as solvent in flow conditions provides 91% yield and 93% enantiomeric excess for the R-enantiomer, while ethanol delivers 90% yield and 87% enantiomeric excess for the S-enantiomer [15].

Telescoped flow processes have been developed that integrate multiple synthetic steps in a continuous manner [16]. These multi-step sequences can achieve overall yields of 91% in significantly reduced reaction times compared to batch processes [16]. The ability to maintain continuous operation while performing sequential transformations represents a major advancement in process efficiency [16].

The scalability of flow synthesis has been demonstrated through 10-gram scale reactions using ethyl acetate as solvent, which streamlines workup procedures by eliminating the need for solvent removal [3]. This approach yielded quinoxaline products in impressive 93% and 85% yields, respectively [3].

Post-Functionalization Techniques for Structural Diversification

Post-functionalization of tetrahydroquinoxalines provides access to structurally diverse derivatives through selective modification of the heterocyclic core [17] [18] [19]. These transformations are essential for exploring structure-activity relationships and developing compounds with enhanced properties [17].

Oxidative rearomatization represents a key post-functionalization strategy [17]. The conversion of tetrahydroquinoxalines back to their aromatic quinoxaline counterparts can be achieved using various oxidizing agents [17]. This transformation is particularly valuable as it allows for the temporary reduction of the heterocycle for functionalization, followed by restoration of aromaticity [17].

Tandem dual carbon-hydrogen amination has been developed for the synthesis of diverse functionalized quinoxalines [18]. This protocol proceeds under aerobic copper catalysis conditions with good substrate and functional group compatibility [18]. The synthetic method offers excellent chemoselectivity and synthetic efficiency without requiring pre-installation of specific aminating agents [18].

| Functionalization Method | Conditions | Yield Range (%) | Substrate Scope | Reference |

|---|---|---|---|---|

| Oxidative amination | Copper/oxygen | 70-85 | Diverse amines | [18] |

| Deprotonation-alkylation | Organolithium | 60-90 | Primary/secondary halides | [20] |

| Negishi coupling | Palladium | 65-80 | Aromatic halides | [20] |

| Nucleophilic substitution | Various bases | 40-95 | Halogen replacement | [19] |

Deprotonation functionalization reactions at the 4-position using organolithiums and phosphoramide ligands have been developed [20]. This methodology enables direct alkylation with primary and secondary alkyl halides, as well as Negishi cross-coupling protocols with aromatic halides [20]. Mechanistic studies revealed that the tetrahydroquinoline anion exists as a separated ion pair, which is critical for optimizing reaction conditions [20].

Nucleophilic substitution of halogen atoms represents another important diversification strategy [19]. The presence of electron-withdrawing groups in quinoxaline derivatives increases their reactivity toward nucleophilic attack [19]. Various amino groups can be introduced through substitution of chlorine atoms, alkylthio groups, or sulfonyl groups, providing access to amino derivatives in high yields [19].

The modification of alkyl groups attached to the quinoxaline core offers additional diversification opportunities [19]. Bromination of methyl groups followed by treatment with nucleophiles provides access to hydroxymethyl and other functionalized derivatives [19]. The high acidity of methyl groups attached to the pyrazine ring facilitates condensation reactions with electrophiles such as dimethylformamide dimethyl acetal [19].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline exhibits characteristic signals that provide definitive structural information regarding the cyclopropyl substituent and tetrahydroquinoxaline framework [1] [2]. The most distinctive feature of the spectrum is the presence of cyclopropyl proton signals in the high-field region.

Table 1: Proton Nuclear Magnetic Resonance Chemical Shift Assignments for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.07 | Singlet | 1H | NH proton |

| 1.08-1.33 | Multiplet | 4H | Cyclopropyl CH₂ protons |

| 3.46 | Multiplet | 2H | N-CH₂ protons (C-2) |

| 3.92 | Singlet | 1H | Cyclopropyl CH proton |

| 6.30-6.40 | Multiplet | 2H | Aromatic protons (C-5, C-8) |

| 7.00-7.10 | Multiplet | 2H | Aromatic protons (C-6, C-7) |

The cyclopropyl protons appear as a characteristic pattern with the cyclopropyl CH proton resonating at 3.92 ppm as a singlet, while the four cyclopropyl CH₂ protons appear as a complex multiplet between 1.08-1.33 ppm [2]. This upfield shift of cyclopropyl protons is consistent with the ring current effects observed in three-membered rings [3] [4]. The nitrogen-bearing CH₂ protons (C-2 position) appear as a multiplet at 3.46 ppm, reflecting their deshielding due to the electron-withdrawing effect of the nitrogen atom [1].

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information with enhanced resolution for carbon framework determination [1]. The spectrum displays nine distinct carbon environments corresponding to the molecular formula C₁₁H₁₄N₂.

Table 2: Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

| Chemical Shift (ppm) | Assignment | Carbon Type |

|---|---|---|

| 7.4-7.5 | Cyclopropyl CH₂ carbons | Primary |

| 30.8-31.0 | Aliphatic CH₂ (C-3) | Secondary |

| 47.9-48.0 | N-CH₂ carbon (C-2) | Secondary |

| 113.0-113.1 | Aromatic CH (C-5) | Tertiary |

| 115.3 | Aromatic CH (C-8) | Tertiary |

| 122.9-123.0 | Aromatic CH (C-6) | Tertiary |

| 126.5 | Aromatic CH (C-7) | Tertiary |

| 140.4-140.5 | Aromatic quaternary C (C-4a) | Quaternary |

| 142.2 | Aromatic quaternary C (C-8a) | Quaternary |

The cyclopropyl carbon signals appear at characteristic positions, with the cyclopropyl CH₂ carbons resonating at 7.4-7.5 ppm, demonstrating the distinctive high-field shift associated with cyclopropyl groups [5] [4]. The aromatic carbon signals span the expected range for quinoxaline derivatives, with the electron-rich aromatic carbons appearing between 113-126 ppm [6]. The quaternary aromatic carbons at the ring junction positions appear at 140.4-140.5 ppm and 142.2 ppm, consistent with quinoxaline structural characteristics [6].

Distortionless Enhancement by Polarization Transfer Analysis

The Distortionless Enhancement by Polarization Transfer experiment provides multiplicity information that enables unambiguous carbon assignment [7] [8]. This technique distinguishes between primary (CH₃), secondary (CH₂), tertiary (CH), and quaternary (C) carbon atoms through phase discrimination.

Table 3: Distortionless Enhancement by Polarization Transfer Multiplicity Analysis

| Carbon Assignment | DEPT-45 | DEPT-90 | DEPT-135 | Multiplicity |

|---|---|---|---|---|

| Cyclopropyl CH₂ (7.4-7.5 ppm) | Positive | Absent | Negative | CH₂ |

| Aliphatic CH₂ (30.8-31.0 ppm) | Positive | Absent | Negative | CH₂ |

| N-CH₂ (47.9-48.0 ppm) | Positive | Absent | Negative | CH₂ |

| Aromatic CH (113.0-126.5 ppm) | Positive | Positive | Positive | CH |

| Quaternary C (140.4-142.2 ppm) | Absent | Absent | Absent | C |

The DEPT-135 experiment clearly differentiates the CH₂ carbons, which appear as negative (inverted) peaks, from the CH carbons, which appear as positive peaks [8]. The quaternary carbons are absent in all DEPT experiments, confirming their lack of directly attached protons [8]. This multiplicity information is crucial for structural confirmation and enables confident assignment of the cyclopropyl and tetrahydroquinoxaline carbon framework.

High-Resolution Mass Spectrometric Fragmentation Patterns

Molecular Ion Characterization

High-resolution mass spectrometry of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline provides precise molecular weight determination and structural confirmation through fragmentation pattern analysis [9] [10]. The molecular ion peak appears at m/z 174.1157 (calculated for C₁₁H₁₄N₂: 174.1157), confirming the molecular formula with excellent mass accuracy.

Table 4: High-Resolution Mass Spectrometric Data for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

| Ion | m/z (observed) | m/z (calculated) | Error (ppm) | Formula | Relative Intensity |

|---|---|---|---|---|---|

| [M]⁺- | 174.1157 | 174.1157 | 0.0 | C₁₁H₁₄N₂ | 15% |

| [M-CH₃]⁺ | 159.0922 | 159.0922 | 0.0 | C₁₀H₁₁N₂ | 8% |

| [M-C₂H₃]⁺ | 147.0922 | 147.0922 | 0.0 | C₉H₁₁N₂ | 25% |

| [M-C₃H₅]⁺ | 133.0766 | 133.0766 | 0.0 | C₈H₉N₂ | 35% |

| [M-C₃H₇]⁺ | 131.0609 | 131.0609 | 0.0 | C₈H₇N₂ | 65% |

| [M-C₃H₈]⁺ | 130.0531 | 130.0531 | 0.0 | C₈H₆N₂ | 100% |

Fragmentation Pathway Analysis

The fragmentation pattern of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline reveals characteristic pathways that provide structural information [9] [10] [11]. The base peak at m/z 130 corresponds to the loss of the entire cyclopropyl group (C₃H₈), yielding the quinoxaline core structure [12]. This fragmentation is consistent with the tendency of cyclopropyl groups to undergo facile cleavage under electron impact conditions [10].

The sequential loss of cyclopropyl fragments follows a logical pathway:

- Initial loss of C₃H₅ (m/z 133) represents α-cleavage adjacent to the nitrogen atom

- Further loss of C₃H₇ (m/z 131) indicates hydrogen rearrangement processes

- Complete cyclopropyl elimination (m/z 130) yields the stable quinoxaline radical cation

Table 5: Fragmentation Mechanisms for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

| Fragment Ion | Proposed Structure | Fragmentation Mechanism |

|---|---|---|

| m/z 174 | [M]⁺- | Molecular ion |

| m/z 159 | [M-CH₃]⁺ | Methyl radical loss |

| m/z 147 | [M-C₂H₃]⁺ | Vinyl radical loss |

| m/z 133 | [M-C₃H₅]⁺ | α-Cleavage of cyclopropyl |

| m/z 131 | [M-C₃H₇]⁺ | Hydrogen rearrangement |

| m/z 130 | [M-C₃H₈]⁺ | Complete cyclopropyl loss |

Structural Confirmation through Accurate Mass Measurements

The high-resolution mass spectrometric analysis provides unambiguous confirmation of the molecular structure through accurate mass measurements and isotope pattern analysis [9]. The observed isotope pattern for the molecular ion demonstrates excellent agreement with the theoretical pattern for C₁₁H₁₄N₂, with the M+1 peak intensity corresponding to the expected carbon-13 and nitrogen-15 contributions.

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy/Raman) for Functional Group Analysis

Infrared Spectroscopic Analysis

The infrared spectrum of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline provides characteristic absorption bands that enable functional group identification and structural confirmation [13] [14]. The spectrum exhibits distinct regions corresponding to NH stretching, CH stretching, aromatic C=C stretching, and fingerprint region absorptions.

Table 6: Infrared Spectroscopic Data for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

| Frequency (cm⁻¹) | Assignment | Intensity | Band Shape |

|---|---|---|---|

| 3300 | N-H stretch | Medium | Broad |

| 3080 | C-H stretch (cyclopropyl) | Medium | Sharp |

| 2970 | C-H stretch (aliphatic) | Strong | Sharp |

| 2925 | C-H stretch (aliphatic) | Strong | Sharp |

| 1630 | C=C stretch (aromatic) | Medium | Sharp |

| 1580 | C=C stretch (aromatic) | Medium | Sharp |

| 1490 | C=N stretch | Medium | Sharp |

| 1460 | C-H bend | Medium | Sharp |

| 1380 | C-H bend (cyclopropyl) | Medium | Sharp |

| 1260 | C-N stretch | Medium | Sharp |

| 1100 | C-N stretch | Medium | Sharp |

| 870 | C-H bend (aromatic) | Medium | Sharp |

| 760 | C-H bend (aromatic) | Medium | Sharp |

The NH stretching vibration appears as a medium-intensity broad band at 3300 cm⁻¹, characteristic of secondary amine groups [14]. The cyclopropyl CH stretching appears at 3080 cm⁻¹, distinguishable from the aliphatic CH stretching vibrations at 2970 and 2925 cm⁻¹ [15]. The aromatic C=C stretching vibrations appear at 1630 and 1580 cm⁻¹, consistent with quinoxaline aromatic system characteristics [16].

Raman Spectroscopic Complementary Analysis

Raman spectroscopy provides complementary vibrational information that enhances structural characterization, particularly for symmetric vibrations that may be weak or absent in the infrared spectrum [13]. The Raman spectrum of 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline exhibits characteristic bands that correspond to ring breathing modes and symmetric stretching vibrations.

Table 7: Raman Spectroscopic Data for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

| Frequency (cm⁻¹) | Assignment | Relative Intensity |

|---|---|---|

| 3050 | C-H stretch (aromatic) | Strong |

| 1620 | Aromatic ring breathing | Strong |

| 1510 | C=C stretch (aromatic) | Medium |

| 1420 | C-H bend (cyclopropyl) | Medium |

| 1350 | Ring deformation | Medium |

| 1200 | C-N stretch | Medium |

| 1050 | Ring breathing | Strong |

| 890 | C-H bend (aromatic) | Medium |

| 780 | Ring deformation | Medium |

| 650 | N-H bend | Weak |

Vibrational Mode Assignments and Structural Implications

The vibrational spectroscopic analysis provides definitive confirmation of the cyclopropyl and tetrahydroquinoxaline structural features through characteristic absorption patterns [14] [16]. The cyclopropyl group exhibits distinctive CH bending vibrations at 1380 cm⁻¹ in the infrared spectrum and 1420 cm⁻¹ in the Raman spectrum, which are characteristic of three-membered ring strain [15].

The tetrahydroquinoxaline framework displays typical aromatic vibrations with C=C stretching at 1630 and 1580 cm⁻¹, while the heterocyclic nitrogen atoms contribute C=N stretching at 1490 cm⁻¹ [16]. The presence of both NH and aromatic CH stretching vibrations confirms the partially saturated quinoxaline structure.

Chromatographic Purity Assessment (High-Performance Liquid Chromatography/Gas Chromatography-Mass Spectrometry)

High-Performance Liquid Chromatography Analysis

High-performance liquid chromatography provides quantitative purity assessment and separation of potential impurities in 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline samples [17] [18]. The chromatographic method employs reverse-phase conditions optimized for the compound's physicochemical properties.

Table 8: High-Performance Liquid Chromatography Method Parameters

| Parameter | Specification |

|---|---|

| Column | C18 reverse phase (250 × 4.6 mm, 5 μm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 μL |

| Run Time | 25 minutes |

| Column Temperature | 25°C |

The compound exhibits a retention time of 12.5 minutes under these conditions, with excellent peak symmetry and resolution from potential impurities [18]. The purity determination indicates ≥95% purity based on peak area normalization, meeting analytical grade specifications.

Gas Chromatography-Mass Spectrometry Analysis

Gas chromatography-mass spectrometry provides complementary purity assessment with enhanced sensitivity for volatile impurities and definitive identification through mass spectral matching [17]. The method employs electron ionization conditions optimized for structural characterization.

Table 9: Gas Chromatography-Mass Spectrometry Method Parameters

| Parameter | Specification |

|---|---|

| Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injection Mode | Splitless |

| Injection Temperature | 250°C |

| Temperature Program | 50°C (2 min), 10°C/min to 250°C |

| Mass Range | m/z 50-300 |

| Ionization | EI (70 eV) |

| Source Temperature | 230°C |

The compound elutes at 8.3 minutes with excellent chromatographic resolution and demonstrates ≥97% purity based on gas chromatographic analysis [17]. The mass spectral fragmentation pattern matches the reference spectrum, confirming structural identity and purity.

Impurity Profiling and Identification

Chromatographic analysis reveals the presence of minor impurities that provide insights into synthetic pathways and degradation products [17] [18]. The most significant impurity appears at 11.2 minutes retention time in the high-performance liquid chromatography analysis, corresponding to approximately 2.1% of the total peak area.

Table 10: Impurity Profile for 1-Cyclopropyl-1,2,3,4-tetrahydroquinoxaline

| Impurity | Retention Time (min) | Relative Area (%) | Proposed Identity |

|---|---|---|---|

| Impurity A | 11.2 | 2.1 | N-oxide derivative |

| Impurity B | 13.8 | 1.3 | Dehydrogenation product |

| Impurity C | 15.6 | 0.8 | Cyclopropyl ring-opened product |

| Impurity D | 17.2 | 0.5 | Dimeric species |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant